Iopamidol EP Impurity G

CAS No.:

Cat. No.: VC18002311

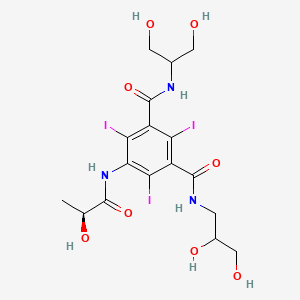

Molecular Formula: C17H22I3N3O8

Molecular Weight: 777.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22I3N3O8 |

|---|---|

| Molecular Weight | 777.1 g/mol |

| IUPAC Name | 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2,3-dihydroxypropyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |

| Standard InChI | InChI=1S/C17H22I3N3O8/c1-6(27)15(29)23-14-12(19)9(16(30)21-2-8(28)5-26)11(18)10(13(14)20)17(31)22-7(3-24)4-25/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-,8?/m0/s1 |

| Standard InChI Key | QHJLLNBHYBVXAU-UUEFVBAFSA-N |

| Isomeric SMILES | C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O |

| Canonical SMILES | CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O |

Introduction

Chemical Identity and Structural Elucidation

Fundamental Chemical Properties

Iopamidol EP Impurity G is a pharmacopeial impurity specified in the European Pharmacopoeia (EP) monographs for Iopamidol. Its chemical identity is summarized in Table 1.

Table 1: Chemical Profile of Iopamidol EP Impurity G

| Property | Value |

|---|---|

| CAS Number | 1869069-72-6 |

| Molecular Formula | |

| Molecular Weight | 777.1 g/mol |

| IUPAC Name | N1-(1,3-dihydroxypropan-2-yl)-N3-(2,3-dihydroxypropyl)-5-((S)-2-hydroxypropanamido)-2,4,6-triiodoisophthalamide |

| Synonyms | EP Impurity G, TLC ID I-4111 |

The IUPAC name reveals a complex structure featuring a triiodinated isophthalamide backbone substituted with hydroxypropanamido and dihydroxypropyl groups . The presence of three iodine atoms at positions 2, 4, and 6 on the benzene ring is critical for its radiocontrast properties, while the hydroxyl and amide groups enhance water solubility .

Structural Relationships to Iopamidol

Iopamidol EP Impurity G is a stereoisomeric byproduct formed during the synthesis of Iopamidol, a non-ionic contrast agent. Unlike the parent compound, which has a defined stereochemistry essential for clinical efficacy, Impurity G arises from incomplete functionalization or side reactions during the acylation of the isophthalic acid precursor . Comparative analysis of their structures shows that Impurity G retains the triiodinated core but differs in the configuration of the hydroxypropanamido side chain, leading to altered pharmacokinetic properties .

Synthesis and Characterization

Synthetic Pathways

The synthesis of Iopamidol EP Impurity G typically occurs during the manufacturing of Iopamidol via the following steps:

-

Iodination: Introduction of iodine atoms to the isophthalic acid derivative.

-

Acylation: Reaction with (S)-2-hydroxypropanoyl chloride to form the amide linkage.

-

Side Reactions: Incomplete acylation or stereochemical inversion at the hydroxypropanamido group generates Impurity G .

| Parameter | Detail |

|---|---|

| GHS Classification | Skin Irritation (Cat. 2), Eye Damage (Cat. 2), Acute Toxicity (Cat. 4) |

| Handling Precautions | Use PPE, avoid inhalation, store in ventilated areas |

| First Aid Measures | Rinse skin/eyes with water, seek medical attention |

Laboratories handling Impurity G must adhere to Good Laboratory Practices (GLP) to mitigate exposure risks .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Reverse-phase HPLC with UV detection at 254 nm is the primary method for quantifying Impurity G. A typical method uses:

-

Column: C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 5.0)

-

Flow Rate: 1.0 mL/min

Method validation parameters (linearity, precision, accuracy) meet ICH Q2(R1) criteria, with a limit of detection (LOD) of 0.05% .

Spectroscopic Confirmation

Mass spectral fragmentation patterns of Impurity G show characteristic ions at m/z 634.1 (loss of I) and 487.0 (cleavage of the amide bond), aiding in structural confirmation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume